N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
CAS No.: 1216881-38-7
Cat. No.: VC6338797
Molecular Formula: C22H24Cl2N4O2S
Molecular Weight: 479.42
* For research use only. Not for human or veterinary use.
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE - 1216881-38-7](/images/structure/VC6338797.png)
Specification
CAS No. | 1216881-38-7 |
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Molecular Formula | C22H24Cl2N4O2S |
Molecular Weight | 479.42 |
IUPAC Name | N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
Standard InChI | InChI=1S/C22H23ClN4O2S.ClH/c1-4-26(5-2)12-13-27(21(28)16-8-6-15(14-24)7-9-16)22-25-19-18(29-3)11-10-17(23)20(19)30-22;/h6-11H,4-5,12-13H2,1-3H3;1H |
Standard InChI Key | VHGJDHQEBYBJGV-UHFFFAOYSA-N |
SMILES | CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)C#N.Cl |
Introduction
Synthesis Pathway
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride involves multistep organic reactions:
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Formation of the Benzothiazole Core:
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The benzothiazole ring is synthesized through cyclization reactions involving 2-amino thiophenol derivatives and appropriate aldehydes or acids.
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Functionalization:
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Substitution reactions introduce the chlorine atom at position 7 and the methoxy group at position 4.
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Amide Coupling:
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The benzamide moiety is formed by coupling the benzothiazole derivative with a cyano-substituted aromatic acid or acid chloride.
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Introduction of the Diethylaminoethyl Group:
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Alkylation reactions attach the diethylaminoethyl side chain to the amide nitrogen.
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Salt Formation:
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The final hydrochloride salt is prepared by treating the compound with hydrochloric acid.
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Table 1: Comparison of Benzothiazole Derivatives' Activities
Property | N-(7-chloro...) Hydrochloride | Related Derivatives (e.g., sulfonamides) |
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Antibacterial Activity | Likely high | High |
Anticancer Potential | Under investigation | Promising |
Solubility (aqueous) | Enhanced (as HCl salt) | Moderate |
Molecular Weight | ~452 g/mol | ~300–500 g/mol |
Table 2: Hypothetical IC50 Values for Biological Targets
Target Organism/Cell Line | IC50 (µM) |
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E. coli | ~5 |
S. aureus | ~8 |
MCF7 Cancer Cells | ~10 |
Potential Applications
Medicinal Chemistry:
The compound's structural features suggest potential applications in:
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Developing antibiotics targeting resistant bacterial strains.
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Designing anticancer therapies based on benzothiazole frameworks.
Pharmacokinetics and Drug Design:
The presence of hydrophilic (hydrochloride salt) and lipophilic (benzothiazole core) components may enhance bioavailability and target specificity.
Future Directions
Further research should focus on:
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Detailed pharmacological evaluations, including toxicity studies.
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Optimizing synthetic routes for higher yields and purity.
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Exploring molecular docking to predict interactions with biological targets.
This article highlights the scientific importance of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride as a promising candidate in drug discovery efforts targeting infectious diseases and cancer.
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